2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid
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Overview
Description
2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid is a heterocyclic compound that features a unique fusion of pyrimidine and indazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of both pyrimidine and indazole moieties within its structure suggests it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the indazole core, followed by the construction of the pyrimidine ring. Key steps may include:
Formation of the Indazole Core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amidines or ureas.
Final Assembly: The indazole and pyrimidine rings are then fused together, often through condensation reactions, to form the desired heterocyclic system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study enzyme interactions and cellular pathways due to its structural similarity to biologically active molecules.
Medicine: It holds promise as a lead compound in drug discovery, particularly for targeting diseases involving aberrant cell signaling pathways.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system but differ in the specific heteroatoms and ring fusion patterns.
Indole Derivatives: Indole-based compounds are structurally related due to the presence of the indole moiety, but they lack the pyrimidine ring.
Quinolone Derivatives: These compounds also feature fused heterocyclic systems and are known for their biological activities.
Uniqueness
2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid is unique due to its specific combination of pyrimidine and indazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological processes.
Properties
CAS No. |
2408975-24-4 |
---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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